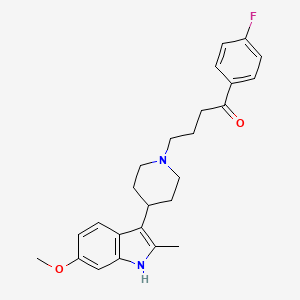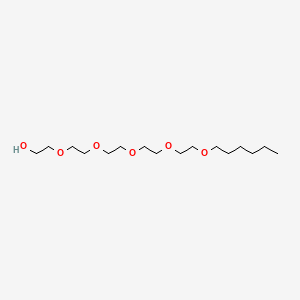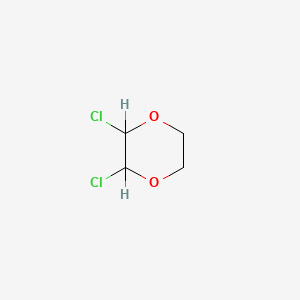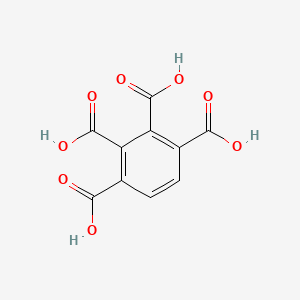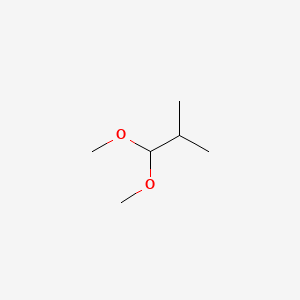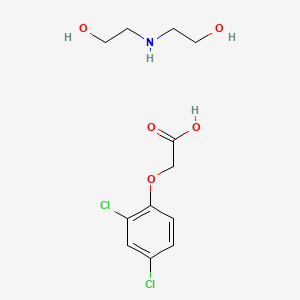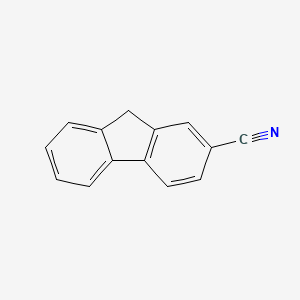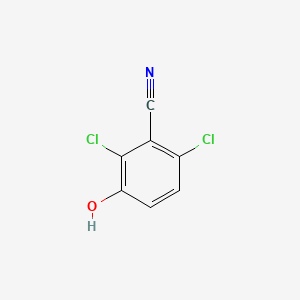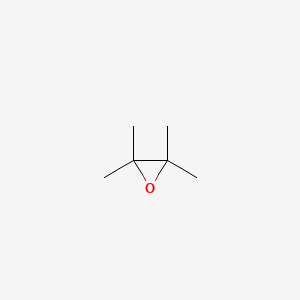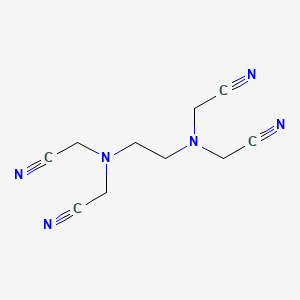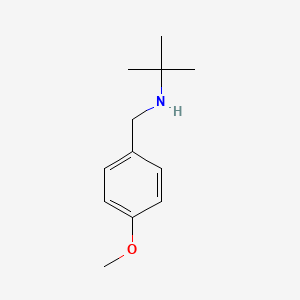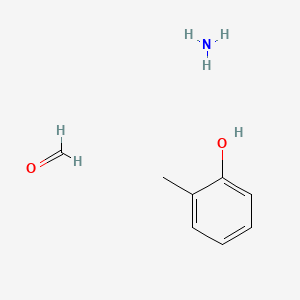
Azane;formaldehyde;2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;formaldehyde;2-methylphenol, is a type of phenolic resin. Phenolic resins are synthetic polymers obtained by the reaction of phenol or substituted phenol with formaldehyde. This particular compound is known for its excellent mechanical properties, thermal stability, and resistance to chemical corrosion .
Métodos De Preparación
The preparation of formaldehyde, polymer with ammonia and 2-methylphenol, typically involves the condensation reaction of formaldehyde with 2-methylphenol (also known as o-cresol) in the presence of ammonia. The reaction is usually catalyzed by an acid or base. The process can be carried out using various methods such as solvent method, melt method, or thermal curing .
Solvent Method: In this method, the reactants are dissolved in a suitable solvent, and the reaction is carried out at a controlled temperature. The polymer is then precipitated out by adding a non-solvent.
Melt Method: This method involves heating the reactants to a high temperature until they melt and react to form the polymer.
Thermal Curing: In this method, the reactants are mixed and then heated to a high temperature to initiate the polymerization reaction.
Análisis De Reacciones Químicas
Azane;formaldehyde;2-methylphenol, undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: The polymer can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Condensation: The polymer can undergo further condensation reactions with other phenolic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Azane;formaldehyde;2-methylphenol, has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex polymers and materials.
Biology: It is used in the preparation of various biological samples and as a fixative in histology.
Medicine: It is used in the development of medical devices and drug delivery systems.
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with ammonia and 2-methylphenol, involves the formation of a three-dimensional network structure through the condensation reaction of formaldehyde with 2-methylphenol and ammonia. The polymerization process is facilitated by the presence of catalysts, which help in the formation of strong covalent bonds between the monomer units. The resulting polymer has a highly cross-linked structure, which imparts its unique properties such as high thermal stability, mechanical strength, and resistance to chemical corrosion .
Comparación Con Compuestos Similares
Azane;formaldehyde;2-methylphenol, can be compared with other similar compounds such as:
Formaldehyde, polymer with phenol: This compound is also a phenolic resin but is made using phenol instead of 2-methylphenol. It has similar properties but may differ in terms of thermal stability and mechanical strength.
Formaldehyde, polymer with urea: This compound is known as urea-formaldehyde resin and is used in the production of adhesives and coatings. It has different properties compared to phenolic resins, such as lower thermal stability.
These comparisons highlight the uniqueness of formaldehyde, polymer with ammonia and 2-methylphenol, in terms of its specific properties and applications.
Propiedades
Número CAS |
68003-26-9 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
azane;formaldehyde;2-methylphenol |
InChI |
InChI=1S/C7H8O.CH2O.H3N/c1-6-4-2-3-5-7(6)8;1-2;/h2-5,8H,1H3;1H2;1H3 |
Clave InChI |
GWSUEYSRAAIJAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1O.C=O.N |
SMILES canónico |
CC1=CC=CC=C1O.C=O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


